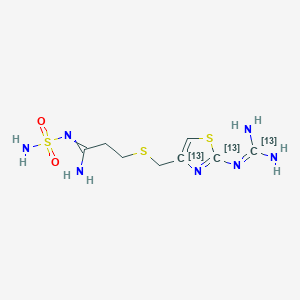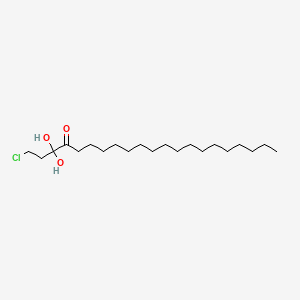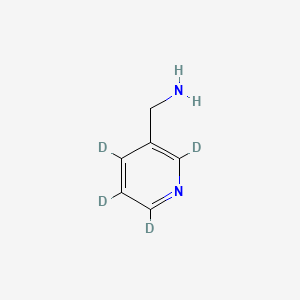
3-(Aminomethyl)pyridine-2,4,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyridine-2,4,5,6-d4 is a deuterated derivative of 3-(aminomethyl)pyridine. This compound is characterized by the presence of four deuterium atoms at the 2, 4, 5, and 6 positions of the pyridine ring. The molecular formula is C6H4D4N2, and it has a molecular weight of 112.17 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Preparation Methods
The synthesis of 3-(aminomethyl)pyridine-2,4,5,6-d4 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .
Industrial production methods for deuterated compounds generally involve large-scale catalytic exchange reactions or the use of deuterated starting materials. These methods ensure the efficient incorporation of deuterium atoms into the desired positions on the pyridine ring .
Chemical Reactions Analysis
3-(Aminomethyl)pyridine-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-(Aminomethyl)pyridine-2,4,5,6-d4 has several applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other substances.
Medicine: This compound can be used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)pyridine-2,4,5,6-d4 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The presence of deuterium can also influence the compound’s reactivity and stability, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine-2,4,5,6-d4 can be compared to other deuterated and non-deuterated pyridine derivatives:
3-(Aminomethyl)pyridine: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
2-Amino-5-methylpyridine: Another pyridine derivative with an amino group, but with different substitution patterns on the ring.
3-Pyridinemethanamine-d4: A similar deuterated compound with deuterium atoms at different positions on the pyridine ring .
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems.
Properties
IUPAC Name |
(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUGSFASVGDCS-RZIJKAHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661781 |
Source


|
| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-00-9 |
Source


|
| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
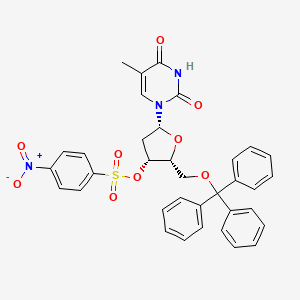
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
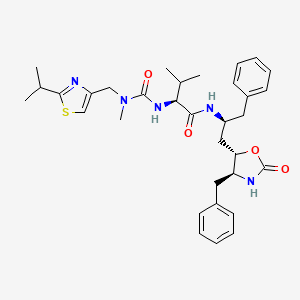
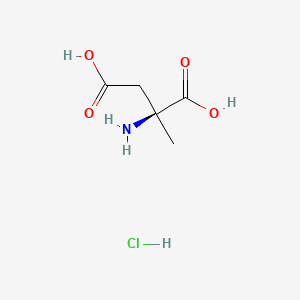
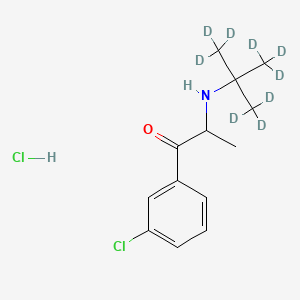
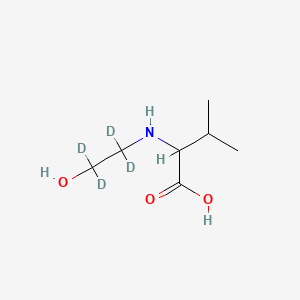
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)


